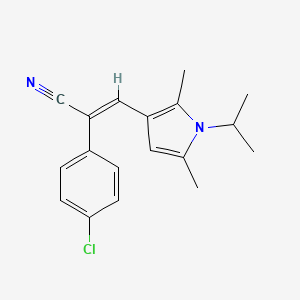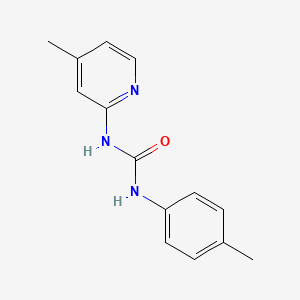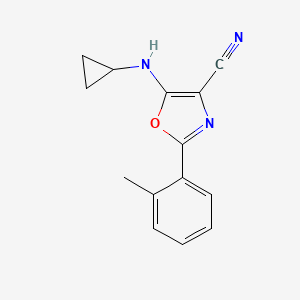![molecular formula C17H17N3O6 B5714094 N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5714094.png)
N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMOX, and it has been synthesized using different methods.
作用机制
The mechanism of action of DMOX is not fully understood, but it is believed to involve the formation of a complex with metal ions, leading to changes in the fluorescence properties of DMOX. In photodynamic therapy, DMOX is activated by light, leading to the production of reactive oxygen species that cause damage to cancer cells.
Biochemical and Physiological Effects
DMOX has been reported to have low toxicity and good biocompatibility, making it suitable for use in biological systems. In vitro studies have shown that DMOX has a high binding affinity for metal ions such as copper and zinc. DMOX has also been shown to induce apoptosis in cancer cells in photodynamic therapy.
实验室实验的优点和局限性
One of the main advantages of using DMOX in lab experiments is its high sensitivity and selectivity for metal ions. DMOX is also easy to synthesize and has low toxicity, making it suitable for use in biological systems. However, one limitation of DMOX is its limited solubility in aqueous solutions, which can affect its performance in some applications.
未来方向
There are many future directions for the research and development of DMOX. One potential application is the use of DMOX as a biosensor for the detection of metal ions in environmental and clinical samples. Another direction is the synthesis of new derivatives of DMOX with improved properties for specific applications. Additionally, the use of DMOX in combination with other compounds for cancer treatment is an area of ongoing research.
Conclusion
In conclusion, N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide, commonly known as DMOX, is a chemical compound with various scientific research applications. It has been synthesized using different methods and has been shown to have low toxicity and good biocompatibility. DMOX has a high sensitivity and selectivity for metal ions and has potential applications in biosensing, photodynamic therapy, and the synthesis of MOFs. Ongoing research in this field will lead to the discovery of new applications and derivatives of DMOX with improved properties.
合成方法
DMOX can be synthesized using different methods, including the reaction between 3,4-dimethoxybenzoic acid and 4-nitrophenylethylamine in the presence of a coupling agent. Another method involves the reaction between 3,4-dimethoxybenzoyl chloride and 4-nitrophenylethylamine in the presence of a base. Both methods have been reported to yield high purity DMOX.
科学研究应用
DMOX has been used in various scientific research applications, including its use as a fluorescent probe for the detection of metal ions in biological systems. DMOX has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, DMOX has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
属性
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c1-24-14-8-5-12(10-15(14)25-2)17(21)26-19-16(18)9-11-3-6-13(7-4-11)20(22)23/h3-8,10H,9H2,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZWXZOJJMNYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)
![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)
![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)

![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5714068.png)





![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714111.png)
![N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5714116.png)
![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5714131.png)